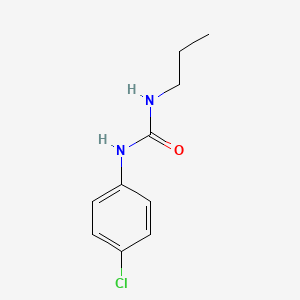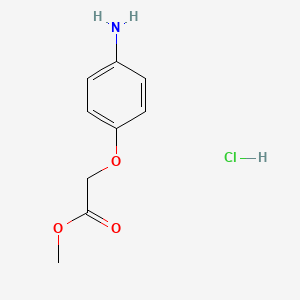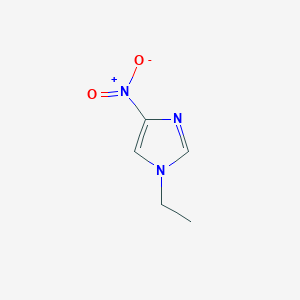
2,6-Dichloro-4-trifluoromethylphenylazide
Descripción general
Descripción
2,6-Dichloro-4-trifluoromethylphenylazide is a synthetic compound used in scientific experiments for various applications. It is offered by several suppliers for experimental and research use .
Molecular Structure Analysis
The molecular formula of this compound is C7H2Cl2F3N3 . Its molecular weight is 256.01 g/mol .Aplicaciones Científicas De Investigación
Photosystem 2 Reaction Study : Diphenylcarbazide as an electron donor coupled with the photoreduction of 2,6-dichlorophenolindophenol by tris-washed chloroplasts or subchloroplast fragments provides a simple and sensitive assay for photosystem 2 of chloroplasts. This method can measure the primary photochemical reaction of photosystem 2 (Vernon & Shaw, 1969).
Synthesis of Photoaffinity Probe for GABA Receptor : A fipronil-based, high-affinity probe for the GABA receptor was synthesized using 2,6-dichloro-4-trifluoromethylphenylazide. This probe, [(3)H]TDF, has significant applications in studying the GABA receptor (Sammelson & Casida, 2003).
Protection of Alcohols and Carboxylic Acids : The use of 2,6-Dichloro-4-methoxyphenyl)-(2,4-dichlorophenyl)-methyl trichloroacetimidate, activated by TMSOTf, allows efficient reaction with alcohols and carboxylic acids. This method offers new pathways in organic synthesis and functionalization of molecules (Kurosu & Li, 2009).
Antiproliferative Activity in Cancer Research : Schiff bases derived from 2,6-diflurobenzohydrazide and 4-fluorophenylisothiocyanate show promising antiproliferative effects against various human cancer cell lines, demonstrating the potential of this compound derivatives in cancer treatment research (Kumar, Mohana, & Mallesha, 2013).
Synthesis of Insecticide Fipronil : The synthesis of 2,6-Dichloro-4-trifluoromethylaniline, a key intermediate in the production of the insecticide fipronil, highlights the role of this compound in agricultural chemistry (Yang & Chun-ren, 2006).
Regioselective Synthesis of Triazoles : The room temperature 1,3-dipolar cycloaddition of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes in the presence of Cu (I) salt as catalyst is reported for the synthesis of 1-(2,6-dichloro-4-trifluoro-methylphenyl)-4-alkyl-1H-[1,2,3]-triazoles. This method provides high regioselectivity and is useful in organic synthesis (Hu et al., 2008).
Hydrazinolysis and Hydrogenolysis Reduction : A study on the preparation of 2,6-dichloro-4-trifluoromethylphenylhydrazine by hydrazinolysis of benzotrifluoride, followed by reduction to 2,6-dichloro-4-trifluoromethylaniline, provides insight into the chemical transformation processes of this compound (Li-mei, 2005).
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-trifluoromethylphenylazide is not specified in the search results. As a synthetic compound, its mechanism of action would depend on the specific context of its use.
Safety and Hazards
The safety data sheet for a similar compound, 2,6-Dichloro-4-(trifluoromethyl)aniline, indicates that it is combustible, harmful if swallowed or inhaled, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .
Propiedades
IUPAC Name |
2-azido-1,3-dichloro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3N3/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-15-13/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKFDWQNPJJVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599825 | |
| Record name | 2-Azido-1,3-dichloro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133152-04-2 | |
| Record name | 2-Azido-1,3-dichloro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3046889.png)




![Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-](/img/structure/B3046898.png)

![2-(2-Methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B3046901.png)
![5-(1-propyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B3046902.png)




![Cyclohexanone, 4-[(phenylmethoxy)methyl]-](/img/structure/B3046910.png)